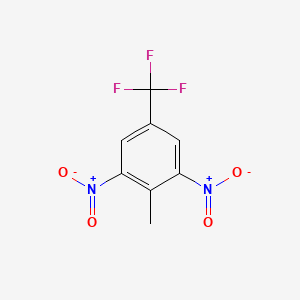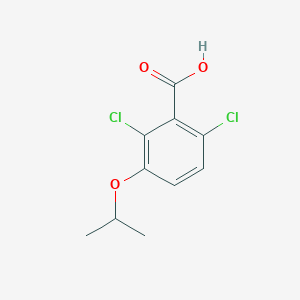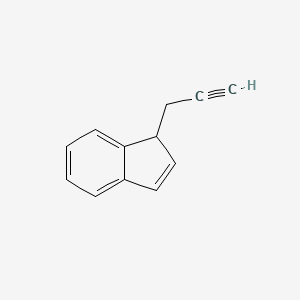
1-(2-Propyn-1-yl)indene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Propyn-1-yl)indene, also known as 1-Indenyl-2-propynyl, is an organic compound that has been studied for its potential applications in the fields of scientific research, laboratory experiments, and drug development. It is an important intermediate in the synthesis of indene-based compounds and can be used in a variety of chemical reactions.
科学研究应用
1-(2-Propyn-1-yl)indene has been studied for its potential applications in scientific research. It has been used in the synthesis of indene-based compounds, such as indene-based polymers and organic semiconductors, and has been studied for its potential applications in organic electronics. Additionally, 1-(2-Propyn-1-yl)indene has been used in the synthesis of indene-based drugs, such as indenolol and indenolol analogues, and has been studied for its potential applications in drug development.
作用机制
The mechanism of action of 1-(2-Propyn-1-yl)indene is not fully understood. However, it is believed that the compound acts as an intermediate in the synthesis of indene-based compounds, and that it may be involved in the formation of covalent bonds between molecules. Additionally, 1-(2-Propyn-1-yl)indene may be involved in the formation of hydrogen bonds, which are important for the formation of strong and stable molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(2-Propyn-1-yl)indene have not been fully studied. However, it has been suggested that the compound may have antimicrobial properties due to its ability to form covalent bonds with bacterial proteins. Additionally, 1-(2-Propyn-1-yl)indene may have antioxidant properties due to its ability to form hydrogen bonds with free radicals.
实验室实验的优点和局限性
1-(2-Propyn-1-yl)indene is a useful intermediate for the synthesis of indene-based compounds and has a wide range of applications in scientific research and laboratory experiments. The compound is relatively stable and can be synthesized in a variety of ways, making it a versatile and convenient intermediate for laboratory experiments. However, the compound is highly reactive and can be difficult to handle, which may limit its use in certain laboratory experiments.
未来方向
1-(2-Propyn-1-yl)indene has potential applications in a variety of fields, including drug development, organic electronics, and materials science. The compound may be further studied for its potential applications in the synthesis of indene-based drugs, such as indenolol and indenolol analogues, and for its potential use as an antioxidant. Additionally, the compound may be studied for its potential applications in the development of organic semiconductors and for its potential use as a catalyst in chemical reactions. Finally, 1-(2-Propyn-1-yl)indene may be studied for its potential use as a building block for the synthesis of complex molecules, such as polymers and nanomaterials.
合成方法
1-(2-Propyn-1-yl)indene can be synthesized through a variety of methods, including a three-step reaction sequence involving the reaction of indene with propynal, followed by a palladium-catalyzed hydroarylation. The first step involves the reaction of indene and propynal in the presence of a base, such as potassium carbonate, to form a propynyl-substituted indene. The second step is the palladium-catalyzed hydroarylation of the propynyl-substituted indene, which yields a 1-(2-propyn-1-yl)indene. The third step involves the hydrogenation of the 1-(2-propyn-1-yl)indene, which yields a 1-(2-propyn-1-yl)indene.
属性
IUPAC Name |
1-prop-2-ynyl-1H-indene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10/c1-2-5-10-8-9-11-6-3-4-7-12(10)11/h1,3-4,6-10H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URWDMNGMPYWQDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1C=CC2=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00596559 |
Source


|
| Record name | 1-(Prop-2-yn-1-yl)-1H-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00596559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Prop-2-yn-1-yl)-1H-indene | |
CAS RN |
116006-87-2 |
Source


|
| Record name | 1-(Prop-2-yn-1-yl)-1H-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00596559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

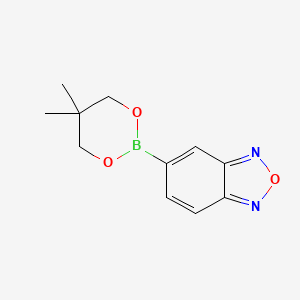



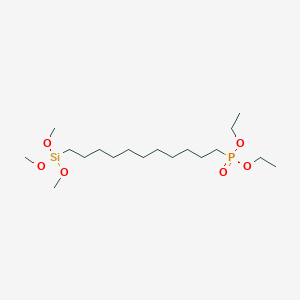

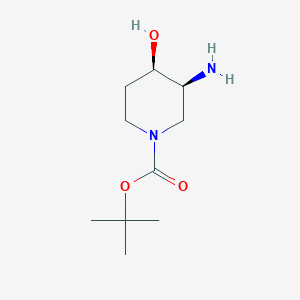
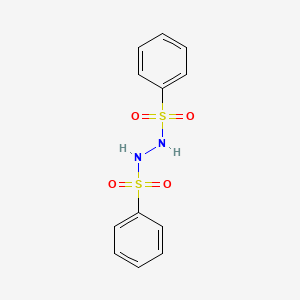
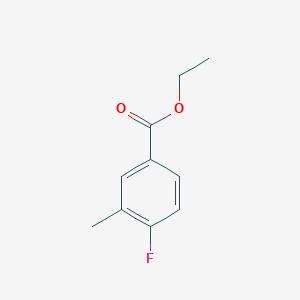
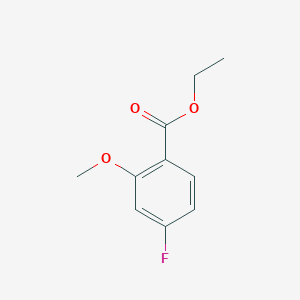
![1,1-Dimethyl-2-oxa-8-aza-spiro[4.5]decane hydrochloride](/img/structure/B6321296.png)

